

difference between Ozagrel impurity A and impurity IV

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Compound of Interest

Compound Name: Ozagrel impurity IV

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Technical Guide: Ozagrel Impurity A vs. Impurity IV

Executive Summary

In the development and quality control of Ozagrel (a selective thromboxane A₂ synthase inhibitor), impurity profiling is critical for ensuring API stability and efficacy.^[1] The two impurities discussed here represent distinct classes of byproducts:

- Impurity A is a stereoisomer (geometric isomer), specifically the (Z)-form of the drug. Its presence indicates photo-instability or lack of stereocontrol.
- Impurity IV (often designated as Ozagrel Methyl Ester in commercial catalogs) is a process intermediate, representing the unhydrolyzed ester precursor. Its presence indicates incomplete reaction kinetics during the final synthetic step.

Feature	Ozagrel Impurity A	Ozagrel Impurity IV
Chemical Name	(Z)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid	Methyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate
Type	Geometric Isomer (Stereoisomer)	Synthetic Intermediate (Ester)
Origin	Photo-isomerization / Isomerization during synthesis	Incomplete hydrolysis of the ester precursor
Polarity (RP-HPLC)	Similar to API (often elutes earlier)	Less polar (elutes later than API)
CAS Number	143945-86-2	956932-46-0 (Methyl ester)

Chemical Identity & Structures

Ozagrel (API)[1][2]

- IUPAC:(E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid
- Structure: The active pharmaceutical ingredient is the trans (E) isomer of the cinnamic acid derivative.

Impurity A (The (Z)-Isomer)

- Identity: The cis (Z) isomer of Ozagrel.[2][3]
- Structural Difference: The carboxylic acid group and the phenyl ring are on the same side of the double bond.
- Significance: Cinnamic acid derivatives are prone to E-to-Z isomerization upon exposure to UV light. Impurity A is a key degradation product monitored during stability testing.

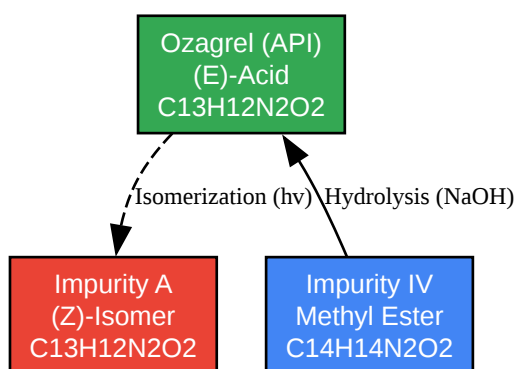
Impurity IV (The Ester Intermediate)

- Identity: The methyl ester of Ozagrel (though in some synthesis routes using ethanol, the ethyl ester might be designated similarly; strictly speaking, "Impurity 4" in major vendor catalogs refers to the methyl ester).

- **Structural Difference:** The carboxylic acid moiety (-COOH) is capped as a methyl ester (-COOCH₃).
- **Significance:** This is a process-related impurity. Ozagrel is typically synthesized via the Knoevenagel condensation or Wittig reaction yielding an ester, which is then saponified (hydrolyzed) to the acid. Impurity IV represents the "unreacted" precursor.

Structural Comparison Diagram

The following diagram illustrates the structural relationship between the API and these two impurities.



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Caption: Structural relationship showing Impurity IV as a precursor and Impurity A as a degradation isomer.

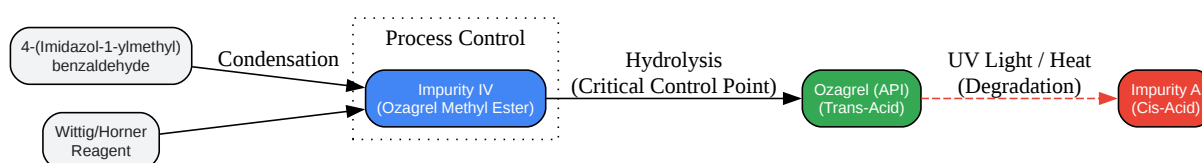
Mechanistic Origins

Synthesis Pathway & Impurity Formation

The formation of these impurities is best understood through the standard synthesis route of Ozagrel.

- **Step 1 (Alkylation):** Imidazole is alkylated with methyl 4-(bromomethyl)benzoate (or similar) to form the intermediate.
- **Step 2 (Condensation):** An aldehyde intermediate reacts with a malonate or acrylate to form the Ozagrel Ester (Impurity IV).

- Step 3 (Hydrolysis): The ester is hydrolyzed using a base (e.g., NaOH) to yield Ozagrel (Acid).
 - Failure Mode: If hydrolysis is stopped too early or pH is not maintained, Impurity IV remains.
- Post-Synthesis (Storage): Exposure of the final (E)-Ozagrel to light causes rotation around the alkene double bond, forming Impurity A.



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Caption: Pathway illustrating Impurity IV as a process intermediate and Impurity A as a degradation product.

Analytical Methodology

To distinguish these impurities, High-Performance Liquid Chromatography (HPLC) is the standard method.

Separation Logic (RP-HPLC)

- Stationary Phase: C18 (Octadecylsilane) column.
- Mobile Phase: Phosphate buffer (pH ~3.0) / Acetonitrile gradient.
- Elution Order:
 - Impurity A (Z-isomer): Due to the "bent" shape of the cis isomer, it typically interacts differently with the C18 chains than the linear trans isomer. In many cinnamic acid systems, the cis isomer elutes before the trans isomer (API), though this depends on specific pH/column interactions.

- Ozagrel (API): Elutes after Impurity A.
- Impurity IV (Ester): The esterification of the carboxylic acid significantly reduces polarity (removes the ionizable proton). Therefore, Impurity IV is much more hydrophobic and will elute significantly later (high retention time).

Recommended Protocol

Parameter	Condition
Column	C18, 250 x 4.6 mm, 5 μ m (e.g., Inertsil ODS-3)
Mobile Phase A	0.05M KH_2PO_4 (pH 3.0 with H_3PO_4)
Mobile Phase B	Acetonitrile
Gradient	0-10 min (10% B); 10-25 min (10% \rightarrow 40% B); 25-35 min (40% B)
Detection	UV at 270 nm (Isosbestic point approximation)
Target RRT	Impurity A (~0.8 - 0.9); API (1.0); Impurity IV (~1.5 - 2.0)

References

- Japanese Pharmacopoeia (JP). Ozagrel Sodium Monograph.
- Veeprho Laboratories. Ozagrel Impurities and Related Compounds. Retrieved from (Source for Impurity A identification as Z-isomer).[3]
- Aozeal Certified Standards. Ozagrel Impurity 4 Data Sheet. Retrieved from (Source for Impurity IV identification as Methyl Ester).
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